molecular formula C24H29NO2 B192801 Dehydrodeoxy donepezil CAS No. 120013-45-8

Dehydrodeoxy donepezil

Cat. No.: B192801
CAS No.: 120013-45-8
M. Wt: 363.5 g/mol
InChI Key: WEXHLNQRFRJSQX-UHFFFAOYSA-N
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Description

Dehydrodeoxy donepezil is a derivative of donepezil, a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer’s disease. This compound is characterized by the removal of hydrogen atoms from the donepezil molecule, resulting in a compound with distinct chemical properties. It is often used as a reference standard for impurities in donepezil pharmaceutical preparations .

Mechanism of Action

Target of Action

Dehydrodeoxy donepezil, also known as Donepezil Indene Impurity , is a derivative of donepezil, which is primarily an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

Donepezil, and by extension this compound, works by reversibly and noncompetitively inhibiting acetylcholinesterase . In addition to its actions as an acetylcholinesterase inhibitor, donepezil has been found to act as a potent agonist of the σ1 receptor .

Biochemical Pathways

The primary biochemical pathway affected by donepezil is the cholinergic pathway . By inhibiting acetylcholinesterase, donepezil increases the levels of acetylcholine, enhancing cholinergic transmission . This can lead to improved cognitive function in patients with Alzheimer’s disease . Additionally, donepezil may protect neurons via direct and indirect stimulation of nicotinic acetylcholine receptors (nAChRs) against glutamate-induced neurotoxicity .

Pharmacokinetics

Donepezil is well absorbed and extensively metabolized in the liver via CYP2D6 and 3A4 and glucuronidation to four major metabolites . It is excreted in the urine (57%; 17% as unchanged drug) and feces (15%) . The half-life of elimination is approximately 70 hours, and it takes about 15 days to reach steady-state .

Result of Action

The primary result of donepezil’s action is the improvement of cognitive function in patients with Alzheimer’s disease . This is achieved through the enhancement of cholinergic transmission resulting from the inhibition of acetylcholinesterase . Additionally, donepezil has been found to promote oligodendrocyte generation and remyelination, suggesting potential benefits in treating CNS demyelinating diseases such as multiple sclerosis .

Action Environment

The action of donepezil can be influenced by various environmental factors. For instance, genetic factors can affect the pharmacokinetics and pharmacodynamics of donepezil, leading to variations in therapeutic response . Furthermore, the presence of other medications, particularly anticholinergic medications, can interfere with the activity of donepezil .

Biochemical Analysis

Biochemical Properties

Dehydrodeoxy donepezil, like donepezil, is likely to interact with acetylcholinesterase (AChE), an enzyme crucial for nerve function . Donepezil is known to inhibit AChE, thereby increasing the levels of acetylcholine, a neurotransmitter, in the brain . This compound may have similar interactions with AChE, although specific studies on this compound are limited.

Cellular Effects

Donepezil, a related compound, has been shown to promote oligodendrocyte generation and remyelination, which are crucial for neuronal functions

Molecular Mechanism

Donepezil, a structurally similar compound, works by inhibiting AChE, thereby increasing the concentration of acetylcholine in the brain . It’s possible that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Donepezil has been shown to improve cognition and global function in patients with Alzheimer’s disease, with long-term efficacy maintained for up to 50 weeks .

Dosage Effects in Animal Models

Donepezil has been shown to promote the repair of myelin sheaths in a cuprizone-mediated demyelination animal model

Metabolic Pathways

Donepezil is known to undergo oxidation, a vital step of drug metabolism . It’s possible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Donepezil, a related compound, is known to easily cross the blood-brain barrier , suggesting that this compound may have similar transport and distribution characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydrodeoxy donepezil typically involves the dehydrogenation or deoxygenation of donepezil. One common method includes the use of dehydrogenating agents to remove hydrogen atoms from the donepezil molecule . Another approach involves the use of oxidative conditions to achieve the desired structural modifications.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. Continuous-flow synthesis methods have been developed to enhance the efficiency and sustainability of the production process. These methods utilize heterogeneous catalysis and hydrogenation, with water as the sole byproduct .

Chemical Reactions Analysis

Types of Reactions: Dehydrodeoxy donepezil undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can revert this compound back to its parent compound, donepezil.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the original donepezil molecule .

Scientific Research Applications

Dehydrodeoxy donepezil has several scientific research applications:

Comparison with Similar Compounds

    Donepezil: The parent compound, widely used in Alzheimer’s treatment.

    Galantamine: Another acetylcholinesterase inhibitor with a similar mechanism of action.

    Rivastigmine: A cholinesterase inhibitor used in the treatment of dementia.

Uniqueness: Dehydrodeoxy donepezil is unique due to its structural modifications, which result in distinct chemical properties and potential differences in pharmacokinetics and pharmacodynamics. Its use as a reference standard for impurities sets it apart from other similar compounds .

Properties

IUPAC Name

1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXHLNQRFRJSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152653
Record name Dehydrodeoxy donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120013-45-8
Record name Dehydrodeoxy donepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrodeoxy donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRODEOXY DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0F70BY09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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